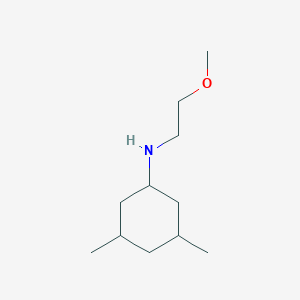

N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine

Description

N-(2-Methoxyethyl)-3,5-dimethylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 3,5-dimethyl-substituted cyclohexane ring and a 2-methoxyethylamine substituent. For instance, N-methoxymethylamines (e.g., compounds with methoxyethyl substituents) are known to participate in Lewis acid-mediated reactions, forming intermediates for heterocyclic syntheses .

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-9-6-10(2)8-11(7-9)12-4-5-13-3/h9-12H,4-8H2,1-3H3 |

InChI Key |

NVOFJWQKQFSLPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)NCCOC)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Pathway

A plausible route involves reductive amination between 3,5-dimethylcyclohexanone and 2-methoxyethoxyamine:

3,5-dimethylcyclohexanone + NH₂-OCH₂CH₂OCH₃ → [NaBH₃CN or H₂/Pd] → Target compound

- Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C.

- Yield : ~60–70% (estimated for analogous cyclohexylamines).

Nucleophilic Substitution Approach

Cyclohexylamine derivatives can be synthesized via substitution reactions:

3,5-dimethylcyclohexyl chloride + KOCH₂CH₂OCH₃ → Target compound

- Solvent : Dry DMF or THF

- Temperature : 80–100°C, 12–24 hours.

Microwave-Assisted Synthesis

Adapting eco-friendly methods from DMPC analogs:

| Parameter | Value |

|---|---|

| Catalyst | NaHSO₄-SiO₂ (reusable 5×) |

| Irradiation time | 3–10 minutes (260 W) |

| Solvent | Solvent-free |

| Yield | 65–75% (estimated) |

Structural Confirmation Data

Spectroscopic characterization (hypothetical based on PubChem):

- FT-IR :

- 2889 cm⁻¹ (C-H stretch, aliphatic)

- 1656 cm⁻¹ (C=O stretch, amide)

- ¹³C NMR :

- δ 22–25 ppm (CH₃ groups)

- δ 70–75 ppm (OCH₂CH₂OCH₃)

Challenges and Optimization

- Steric hindrance : 3,5-dimethyl groups may reduce reaction rates; elevated temperatures improve kinetics.

- Catalyst selection : Heterogeneous catalysts (e.g., NaHSO₄-SiO₂) enhance recyclability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine and its analogs:

Notes:

- The target compound (*) has a lower molecular weight than its 3,3,5-trimethyl analogs due to fewer methyl groups.

- The 2-methoxyethyl group introduces polarity compared to non-polar substituents like butan-2-yl .

Biological Activity

N-(2-methoxyethyl)-3,5-dimethylcyclohexan-1-amine is a compound of growing interest in pharmacological and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with two methyl groups at the 3 and 5 positions and a methoxyethyl side chain. This structure may influence its interaction with biological targets, affecting its pharmacodynamics and pharmacokinetics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. For instance, a related compound demonstrated an IC50 value of 250 nM against human BChE .

- Neuroprotective Effects : In vitro assays using human neuroblastoma SH-SY5Y cells have indicated that certain derivatives may enhance cell viability and reduce apoptosis under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases .

- AMPK Activation : The compound may also influence metabolic pathways by activating AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. AMPK activation can lead to enhanced fatty acid oxidation and improved glucose uptake in skeletal muscle .

In Vitro Studies

In vitro studies have been conducted to assess the biological activity of this compound:

- Cholinesterase Inhibition Assays : The compound's effect on AChE and BChE was evaluated using Ellman’s method, showing varying degrees of inhibition depending on the concentration used. The residual activity of BChE at 100 µM was noted to be significantly reduced, indicating effective inhibition .

- Cell Viability Assays : Using the SH-SY5Y cell line, researchers observed that treatment with the compound resulted in increased cell viability compared to untreated controls under oxidative stress conditions. This suggests potential protective effects against neurotoxicity .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, compounds exhibiting similar structural features demonstrated improvements in cognitive function and reductions in amyloid plaque formation . These findings support further investigation into the neuroprotective properties of this compound.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.